molecular formula C12H17NO B189099 4-tert-butyl-N-methylbenzamide CAS No. 60028-84-4

4-tert-butyl-N-methylbenzamide

Cat. No. B189099
Key on ui cas rn: 60028-84-4
M. Wt: 191.27 g/mol
InChI Key: OECILUPKKJOWJE-UHFFFAOYSA-N
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Patent
US06329399B1

Procedure details

Chloroform (100 ml), was mixed with 10.1 g (56.6 mmol), of p-tert-butylbenzoic acid and 20.2 g of thionyl chloride, and the mixture was refluxed for 5 hours. The solvent and excess thionyl chloride were distilled off under reduced pressure and the residue was dissolved in a small amount of methanol. The solution was dropped to 17 ml of a 40% methylamine-methanol solution cooled on an ice bath. After dropping, the solution was taken out of the ice bath and stirred at room temperature for 48 hours. Then, 100 ml of 2N hydrochloric acid was added to the reaction mixture, which was extracted with dichloromethane, and after washing with water and saturated saline, respectively, the organic layer was dried with magnesium sulfate. After distilling off the solvent under reduced pressure, the resulting white crystals were dissolved in dichloromethane and the solution was washed with 1 liter of a saturated aqueous sodium hydrogen carbonate solution to remove p-tert-butylbenzoic acid, raw material. After the organic extract was dried with magnesium sulfate, the solvent was distilled off under reduced pressure to obtain 8.15 g (yield: 74.9%), of N-methyl-4-tert-butylbenzamide as white crystals. This was mixed with 110 ml of diethyl ether, 8.15 g (42.6 mmol), of N-methyl-4-tert-butylbenzamide and 2.88 g (85.2 mmol), of lithium aluminum hydride, and refluxed in nitrogen atmosphere for 6 hours. After the reflux, the reaction mixture was ice cooled and water was added thereto to decompose excess lithium aluminum hydride. Aluminum hydroxide deposited was filtered off and the filtrate was extracted with diethyl ether. After washing with water and saturated saline, respectively, the organic extract was dried with magnesium sulfate. The solvent was distilled off under reduced pressure and the resulting yellow oily substance was distilled under reduced pressure (115 to 118°C./10 mmHg), to obtain 3.69 g (yield: 48.9%), of the target compound as yellow oily substance.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
110 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20.2 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:13]=[CH:12][C:8]([C:9](O)=O)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].S(Cl)(Cl)=O.[CH3:18][NH:19]C(=O)C1C=CC(C(C)(C)C)=CC=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O.C(OCC)C.C(Cl)(Cl)Cl>[C:1]([C:5]1[CH:13]=[CH:12][C:8]([CH2:9][CH2:18][NH2:19])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(C1=CC=C(C=C1)C(C)(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(C1=CC=C(C=C1)C(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
110 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C(=O)O)C=C1
Name
Quantity
20.2 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 5 hours
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
The solvent and excess thionyl chloride were distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in a small amount of methanol
ADDITION
Type
ADDITION
Details
The solution was dropped to 17 ml of a 40% methylamine-methanol solution
TEMPERATURE
Type
TEMPERATURE
Details
cooled on an ice bath
ADDITION
Type
ADDITION
Details
Then, 100 ml of 2N hydrochloric acid was added to the reaction mixture, which
EXTRACTION
Type
EXTRACTION
Details
was extracted with dichloromethane
WASH
Type
WASH
Details
after washing with water and saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
respectively, the organic layer was dried with magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resulting white crystals were dissolved in dichloromethane
WASH
Type
WASH
Details
the solution was washed with 1 liter of a saturated aqueous sodium hydrogen carbonate solution
CUSTOM
Type
CUSTOM
Details
to remove p-tert-butylbenzoic acid, raw material
EXTRACTION
Type
EXTRACTION
Details
After the organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain 8.15 g (yield: 74.9%)
TEMPERATURE
Type
TEMPERATURE
Details
refluxed in nitrogen atmosphere for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
Aluminum hydroxide deposited was filtered off
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with diethyl ether
WASH
Type
WASH
Details
After washing with water and saturated saline
EXTRACTION
Type
EXTRACTION
Details
respectively, the organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the resulting yellow oily substance was distilled under reduced pressure (115 to 118°C./10 mmHg)
CUSTOM
Type
CUSTOM
Details
to obtain 3.69 g (yield: 48.9%)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
C(C)(C)(C)C1=CC=C(CCN)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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